Diethyltin
Description
Properties
CAS No. |
660-74-2 |
|---|---|
Molecular Formula |
C4H10Sn |
Molecular Weight |
176.83 g/mol |
IUPAC Name |
diethyltin |
InChI |
InChI=1S/2C2H5.Sn/c2*1-2;/h2*1H2,2H3; |
InChI Key |
BXVLQFGQYHYURU-UHFFFAOYSA-N |
Canonical SMILES |
CC[Sn]CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Spectroscopic Comparisons
- Coordination Flexibility : this compound(IV) exhibits intermediate ligand exchange rates compared to dimethyltin (faster) and dibutyltin (slower), as shown by ¹³C NMR line broadening .
- Hydrolysis Stability : this compound(IV) hydrolyzes more readily than dibutyltin(IV) but less than dimethyltin(IV), forming stable hydroxo species in acidic media .
Enzymatic and Environmental Interactions
- MerB Enzyme Substrate: this compound is cleaved by the organomercurial lyase MerB, with the Sn(IV) product binding to active-site residues (C96, D99, C159).
- Environmental Persistence : this compound derivatives are less persistent than dibutyltin but more bioaccumulative than dimethyltin due to intermediate lipophilicity .
Data Tables
Table 1: Hydrolysis Constants of Organotin(IV) Compounds
| Compound | log β (MOH) | log β (M(OH)₂) | log β (M(OH)₃) | |
|---|---|---|---|---|
| This compound(IV) | -3.02 | -8.45 | -19.70 | |
| Dimethyltin(IV) | -2.78 | -7.90 | -18.50 | |
| Dibutyltin(IV) | -3.50 | -9.20 | -20.10 |
Table 2: Antiviral Activity (EC₅₀, μM) of Organotin Polymers
| Compound | Acyclovir Equivalents | Activity Trend |
|---|---|---|
| Dibutyltin(IV) | 0.5–1.0 | Most Active |
| This compound(IV) | 1.0–1.5 | Intermediate |
| Diphenyltin(IV) | 1.2–1.8 | Moderately Active |
Preparation Methods
Table 1: Comparative Yields in Zinc-Mediated this compound Synthesis
Catalytic Synthesis: Amine-Promoted Alkylation
Direct alkylation of tin metal with ethyl chloride ($$\text{CH}3\text{CH}2\text{Cl}$$) represents an industrially viable method. US Patent 3,857,868 details the use of triethylamine as a catalyst to mediate the reaction between tin and ethyl chloride at elevated pressures:
$$
\text{Sn} + 2 \, \text{CH}3\text{CH}2\text{Cl} \xrightarrow{\text{Et}3\text{N}} (\text{CH}3\text{CH}2)2\text{SnCl}_2
$$
Operating at 170–215°C and 60–400 psig ensures sufficient methyl chloride solubility in the molten tin matrix. The patent reports that triethylamine accelerates the oxidative addition of ethyl chloride to tin, with catalyst loadings of 0.005–0.02 moles per gram-atom of tin optimizing conversion rates. However, excessive pressure from uncontrolled ethyl chloride feed risks reactor overpressure, necessitating precise flow regulation.
Analytical Validation of this compound Compounds
Confirming the purity and structure of this compound derivatives requires advanced chromatographic techniques. Gas chromatography with pulsed flame photometric detection (GC-PFPD) resolves mixtures of mono-, di-, and triethyltin chlorides, with detection limits as low as 0.008 µg/g. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) further enables quantification in complex matrices like edible oils, achieving a limit of detection (LOD) of 1.24 µg/kg for this compound dichloride.
Table 2: Analytical Methods for this compound Detection
| Technique | Matrix | LOD (µg/kg) | Recovery (%) | Source |
|---|---|---|---|---|
| GC-PFPD | Bivalves | 0.008 | 92–105 | |
| HPLC-MS/MS | Vegetable oils | 1.24 | 85–97 |
Emerging Methods: Hydrostannylation and Electrochemical Routes
Recent advances propose hydrostannylation—the metal-catalyzed addition of tin hydrides across alkenes—as a route to functionalized this compound compounds. For example, platinum-catalyzed addition of triethyltin hydride ($$\text{(CH}3\text{CH}2)3\text{SnH}$$) to ethylene yields $$\text{(CH}3\text{CH}2)2\text{Sn(CH}2\text{CH}2\text{H)}$$, though yields remain suboptimal (<60%). Electrochemical reduction of $$\text{(CH}3\text{CH}2)2\text{SnCl}2$$ at mercury cathodes in DMF selectively generates this compound hydride ($$\text{(CH}3\text{CH}2)2\text{SnH}2$$), a precursor for further functionalization.
Q & A
Q. How should researchers document this compound(IV) studies to meet journal reproducibility standards?
- Methodological Answer: Adhere to guidelines like the Beilstein Journal of Organic Chemistry:
- Main text : Summarize key synthetic procedures and characterization data for ≤5 compounds.
- Supplementary Materials : Include raw potentiometric datasets, NMR spectra, and crystallographic files (CIF).
- Ethics : Disclose safety protocols for handling organotin compounds (toxicity risks) .
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